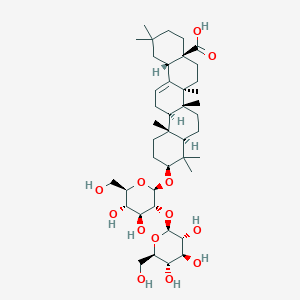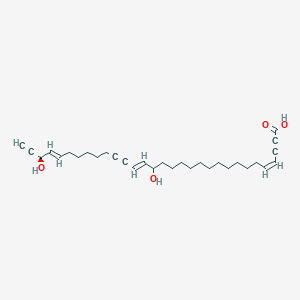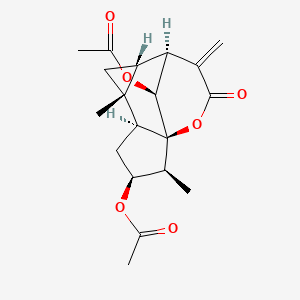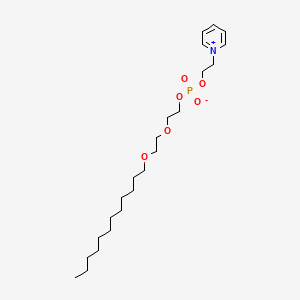
Depep
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Depep involves specific synthetic routes and reaction conditions. Generally, researchers use two main methods to prepare compounds like this compound: the heating method and the grinding method . The heating method involves mixing and heating the compounds under constant stirring until a homogeneous liquid is formed. This method is straightforward and economical, making it suitable for industrial production. The grinding method, on the other hand, involves physically grinding the compounds together to form a homogeneous mixture. This method is often used when the compounds are sensitive to heat.
Analyse Des Réactions Chimiques
Depep undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with higher oxidation states, while reduction reactions may produce compounds with lower oxidation states.
Applications De Recherche Scientifique
Depep has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in various reactions due to its unique properties . In biology, this compound is studied for its potential antimicrobial and antifungal activities . In medicine, it is being explored for its potential use in drug delivery systems and as an antimicrobial agent . In industry, this compound is used in the preparation and extraction of organic molecules, making it a valuable tool in analytical chemistry .
Mécanisme D'action
The mechanism of action of Depep involves its interaction with molecular targets and pathways within biological systems. Studies have shown that this compound can affect cellular morphology and signaling pathways, leading to various biological effects . For example, this compound has been found to interact with specific proteins and enzymes, altering their activity and leading to changes in cellular processes . The exact molecular targets and pathways involved in these effects are still being investigated, but current research suggests that this compound may have multiple targets within the cell.
Comparaison Avec Des Composés Similaires
Depep can be compared with other similar compounds, such as deep eutectic solvents (DES) and ionic liquids (ILs). While both DES and ILs share some properties with this compound, such as low toxicity and high thermal stability, this compound has unique features that set it apart . For example, this compound has a specific molecular structure that allows it to form stable complexes with various organic and inorganic molecules, making it more versatile in certain applications . Other similar compounds include choline chloride-based DES and quaternary ammonium salts, which also have unique properties and applications .
Propriétés
Numéro CAS |
81051-35-6 |
|---|---|
Formule moléculaire |
C23H42NO6P |
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
2-(2-dodecoxyethoxy)ethyl 2-(4-oxo-3H-pyridin-1-ium-1-yl)ethyl phosphite |
InChI |
InChI=1S/C23H42NO6P/c1-2-3-4-5-6-7-8-9-10-11-17-27-19-20-28-21-22-30-31(26)29-18-16-24-14-12-23(25)13-15-24/h12,14-15H,2-11,13,16-22H2,1H3 |
Clé InChI |
JHTGIEJZDOSLEJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCOCCOP(=O)([O-])OCC[N+]1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCCCCCOCCOCCOP([O-])OCC[N+]1=CCC(=O)C=C1 |
Synonymes |
2(2-(dodecyloxy)ethoxy)ethyl-2-pyridioethyl phosphate 2-(2-(dodecyloxy)ethoxy)ethyl 2-pyridinoethyl phosphate DEPEP ST 029 ST-029 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-aminophenyl)-N,8-dimethyl-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide](/img/structure/B1258963.png)
![2-[2-ethoxyethoxy-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B1258964.png)
![Cyclopenta[l]phenanthrene](/img/structure/B1258965.png)
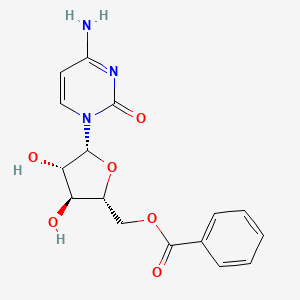
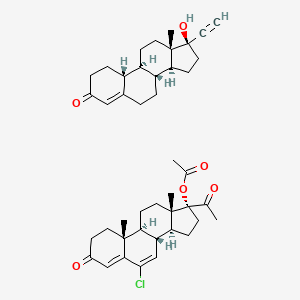
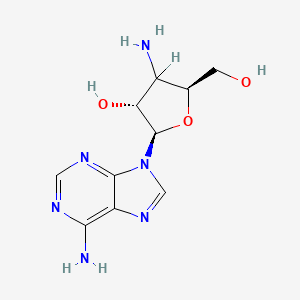

![(1R,3aS,5aR,5bR,7aR,10R,11aR,11bR,13aR,13bR)-10-hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B1258975.png)

